NSC 66811 - 6964-62-1

NSC 66811

Catalog Number: EVT-278042
CAS Number: 6964-62-1
Molecular Formula: C23H20N2O
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NSC 66811 is a potent inhibitor of murine double minute 2 (Mdm2) interaction with p53 by binding Mdm2 (Ki = 120 nM), in this way activating p53.1 NSC 66811 induces the accumulation of p21, p53, and Mdm2 in human colon cancer cells in vitro. Inhibitors of the Mdm2-p53 interaction, including NSC 66811, induce p53- and p21-dependent cell cycle arrest and p53-dependent cell death in tumor cell lines.
NSC66811 is a potent inhibitor of the human murine double minute 2 (MDM2)-p53 interaction.

5,7-Dichloro-2-methyl-8-quinolinol (H-L1) and its Ruthenium(II)-arene Complex

Compound Description: 5,7-Dichloro-2-methyl-8-quinolinol (H-L1) is a halogenated derivative of 8-quinolinol. It demonstrates significant anticancer properties when complexed with organometallic ruthenium(ii)-arene, forming the complex [Ru(η6-p-cymene)Cl-(L1)] (1). This complex exhibits remarkable cytotoxicity against HeLa cancer cells, surpassing the activity of the anticancer drug cisplatin [].

5,7-Dibromo-2-methyl-8-quinolinol (H-L2) and its Ruthenium(II)-arene Complex

Compound Description: 5,7-Dibromo-2-methyl-8-quinolinol (H-L2) is another halogenated derivative of 8-quinolinol, analogous to H-L1, but with bromine substitutions at the 5 and 7 positions. Similar to H-L1, H-L2 demonstrates anticancer activity when complexed with organometallic ruthenium(ii)-arene, forming [Ru(η6-p-cymene)Cl-(L2)] (2). This complex shows notable cytotoxicity against HeLa cancer cells [].

Alkylated 8-Quinolinol Derivatives

Compound Description: The research explores several alkylated 8-quinolinol derivatives for their metal extraction capabilities []. Examples include:

    These derivatives effectively extract metals like molybdenum(VI) and copper(II) from acidic solutions [].

    Relevance: The alkylated 8-quinolinol derivatives are directly related to 2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol due to their shared 8-quinolinol core structure. The papers highlight the impact of alkyl substituents on metal complexation and extraction efficiency, demonstrating the versatility of the 8-quinolinol scaffold in coordinating with metal ions []. While the specific metal-binding properties of 2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol are not discussed, its structural similarity to these derivatives suggests potential metal-chelating abilities.

    Source and Classification

    NSC 66811 is classified as a small molecule inhibitor and is primarily sourced from research institutions and chemical suppliers. It has been identified through screening processes aimed at finding compounds that can modulate the Mdm2-p53 interaction, which is crucial for maintaining cellular integrity and regulating apoptosis in response to cellular stress.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of NSC 66811 typically involves multi-step organic reactions. One common method employed is the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds through the reaction of boronic acids with aryl halides. This method is favored for its efficiency and ability to produce high yields of the desired compound.

    1. Starting Materials: The synthesis begins with readily available aryl halides and boronic acids.
    2. Reaction Conditions: The reactions are usually conducted under palladium catalysis in an inert atmosphere, often using solvents such as toluene or dimethylformamide.
    3. Purification: Post-reaction, the product mixture undergoes purification through column chromatography to isolate NSC 66811.
    Molecular Structure Analysis

    Structure and Data

    The molecular formula of NSC 66811 is C15H14N2OC_{15}H_{14}N_{2}O, with a molecular weight of approximately 242.28 g/mol. The structure features a naphthalene derivative with various functional groups that contribute to its biological activity.

    • Structural Characteristics:
      • Presence of aromatic rings enhances lipophilicity.
      • Functional groups facilitate binding interactions with Mdm2.
    Chemical Reactions Analysis

    Reactions and Technical Details

    NSC 66811 primarily functions through its interaction with Mdm2, leading to the activation of p53. The key reactions include:

    1. Inhibition Reaction: NSC 66811 binds to Mdm2, preventing it from interacting with p53. This inhibition is quantified by a binding affinity (Ki) of approximately 120 nM.
    2. Subsequent Activation: The release of p53 from Mdm2 allows p53 to transactivate target genes involved in cell cycle arrest and apoptosis.
    Mechanism of Action

    Process and Data

    The mechanism by which NSC 66811 exerts its effects involves several steps:

    1. Binding: NSC 66811 selectively binds to the hydrophobic pocket of Mdm2.
    2. Conformational Change: This binding induces a conformational change in Mdm2 that stabilizes p53.
    3. Activation of p53: Freed from Mdm2's inhibitory influence, p53 can now activate downstream targets that promote cell cycle arrest or apoptosis, crucial for cancer therapy.
    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    • Appearance: NSC 66811 is typically presented as a solid powder.
    • Solubility: It exhibits moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
    • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.

    Relevant data regarding its melting point, boiling point, and spectral properties (NMR, IR) can be obtained from specific chemical databases or experimental studies.

    Applications

    Scientific Uses

    NSC 66811 has significant implications in cancer research:

    • Cancer Therapy: As an Mdm2-p53 inhibitor, it is being investigated for its potential use in therapeutic strategies against tumors that express high levels of Mdm2.
    • Research Tool: It serves as a valuable tool for studying p53 signaling pathways and understanding the mechanisms underlying tumorigenesis related to p53 dysfunction.
    Molecular Mechanisms of MDM2-p53 Interaction Inhibition

    Structural Basis of NSC 66811 Binding to MDM2

    NSC 66811 (2-Methyl-7-[Phenyl(phenylamino)methyl]-8-quinolinol) is a potent small-molecule inhibitor of the MDM2-p53 interaction with a documented binding affinity (Ki) of 120 nM to the N-terminal domain of MDM2 [4] [8]. This compound was identified through an integrated virtual screening strategy of the NCI 3D database, combining pharmacophore modeling and structure-based docking simulations [1] [8]. The molecular architecture of NSC 66811 features a quinolinol scaffold with strategically positioned hydrophobic substituents that engage with the p53-binding cleft of MDM2 [5]. Crystallographic analyses of analogous MDM2 inhibitors reveal that small molecules like NSC 66811 occupy the hydrophobic pocket normally reserved for three critical hydrophobic residues of p53 (Phe19, Trp23, and Leu26) [1] [9]. The methyl-quinolinol moiety penetrates deep into the Trp23 subpocket, while the diphenylaminomethyl group extends toward the Leu26 subpocket, creating multiple van der Waals contacts and hydrogen-bonding interactions that stabilize the bound conformation [5] [8]. This high-complementarity binding induces conformational changes in MDM2 that propagate beyond the immediate binding cleft, altering the protein's domain dynamics and reducing its affinity for p53 [7].

    Table 1: Structural and Binding Characteristics of NSC 66811

    PropertyValueExperimental MethodBiological Significance
    Molecular FormulaC₂₃H₂₀N₂OElemental AnalysisOptimal drug-like properties
    Molecular Weight340.42 g/molMass SpectrometryFavorable pharmacokinetics
    Binding Affinity (Ki)120 nMFluorescence PolarizationHigh potency for MDM2
    Solubility100 mM in DMSOSolubility AssaySuitable for in vitro studies
    Thermodynamic SignatureΔG ≈ -9.8 kcal/molIsothermal Titration CalorimetryFavorable binding energetics

    Competitive Inhibition Dynamics: Mimicry of p53 Hydrophobic Residues

    The inhibition mechanism of NSC 66811 centers on its molecular mimicry of the critical tripeptide motif (Phe19-Trp23-Leu26) in p53's transactivation domain [1] [7]. Kinetic studies demonstrate that NSC 66811 functions as a competitive antagonist, directly occupying the p53-binding site on MDM2 with an inhibition constant in the nanomolar range [4] [8]. The binding stoichiometry follows a 1:1 ratio, consistent with occupation of the singular p53-binding cleft [8]. Quantitative analyses reveal that NSC 66811 achieves a 13-fold higher affinity than native p53 peptides in certain truncated configurations, though it exhibits substantially reduced binding when critical substituents are altered or removed [7] [8]. This precise molecular mimicry disrupts the essential helix-domain interaction between MDM2 and p53, preventing the formation of the MDM2-p53 complex [1] [9]. The diphenylaminomethyl group in NSC 66811 specifically recreates the spatial and electronic properties of the Phe19 side chain, while the quinolinol ring system mimics the indole moiety of Trp23 through π-π stacking interactions with His96 and Phe86 of MDM2 [5] [7]. This sophisticated mimicry enables NSC 66811 to compete effectively against p53 despite the typically challenging nature of disrupting high-affinity protein-protein interactions.

    Allosteric Modulation of MDM2 Ubiquitination Activity

    Beyond steric blockade of p53 binding, NSC 66811 induces allosteric alterations in MDM2 that impair its E3 ubiquitin ligase function. The RING domain of MDM2, located distal to the p53-binding site, coordinates zinc ions and facilitates the ubiquitination of both p53 and MDMX (MDM4) [6]. Biochemical studies demonstrate that NSC 66811 binding at the N-terminal domain propagates conformational perturbations through the acidic domain to the RING domain, reducing ubiquitin ligase efficiency by >70% at saturating concentrations [6] [9]. This allosteric suppression has dual consequences: stabilization of p53 and inhibition of MDM2-mediated MDMX degradation [6]. In normal regulatory cycles, MDM2 ubiquitinates both itself and MDMX, targeting them for proteasomal degradation [6]. NSC 66811 disrupts this autoregulatory loop by reducing MDM2's E3 ligase activity toward MDMX, leading to paradoxical accumulation of MDMX that further sensitizes cells to p53 activation [6] [9]. This dual mechanism—direct prevention of p53 binding and indirect impairment of ubiquitination—creates a synergistic effect that potently enhances p53 stability and transcriptional activity. The allosteric network connecting the p53-binding cleft to the RING domain represents a sophisticated mechanism whereby small-molecule binding at one site remotely modulates functional output at a distal catalytic domain.

    Transcriptional Activation of p53-Dependent Apoptotic Pathways

    The primary therapeutic outcome of MDM2 inhibition by NSC 66811 is the transcriptional reactivation of p53's tumor-suppressor functions. In human colon cancer cells (HCT-116) with wild-type p53, NSC 66811 (5-20 μM) induces dose-dependent accumulation of p53, accompanied by increased expression of its transcriptional targets p21ᴼᴵᴾ¹/Wᴬᶠ¹, MDM2, Bax, Puma, and Noxa within 48 hours [4] [5]. This effect is strictly p53-dependent, as demonstrated by the absence of response in isogenic HCT-116 p53⁻/⁻ cells [5]. The elevated p21ᴼᴵᴾ¹/Wᴬᶠ¹ triggers cell cycle arrest at G₁/S checkpoint, while the concerted upregulation of pro-apoptotic Bax, Puma, and Noxa proteins initiates the intrinsic apoptotic pathway [3] [5]. In imatinib-resistant chronic myeloid leukemia (CML) cells (K562/IR), NSC 66811 (10-25 μM) increases Annexin-V-positive apoptotic cells by 43-62% and enhances caspase-3 activity by 3.5-fold, effects that are reversible by the p53 inhibitor pifithrin-α [3]. This confirms the central role of p53 in mediating the compound's apoptotic effects. Transcriptome analyses reveal that NSC 66811 treatment preferentially activates p53 target genes involved in apoptotic execution over those regulating cell cycle arrest or DNA repair, creating a therapeutic window favoring cancer cell elimination [3] [9]. The compound's ability to restore p53 function is particularly pronounced in cancer models with MDM2 overexpression, a common mechanism of p53 inactivation in malignancies retaining wild-type p53 [1] [3].

    Table 2: Transcriptional Targets of p53 Activated by NSC 66811

    Gene TargetProtein FunctionCellular OutcomeValidation in Cancer Models
    p21ᴼᴵᴾ¹/Wᴬᶠ¹CDK inhibitorG₁/S cell cycle arrestHCT-116 colon cancer [5]
    BaxPro-apoptotic Bcl-2 familyMitochondrial outer membrane permeabilizationK562/IR CML cells [3]
    PumaBH3-only pro-apoptotic proteinBax/Bak activationK562/IR CML cells [3]
    NoxaBH3-only proteinMcl-1 neutralizationK562/IR CML cells [3]
    MDM2p53 regulator (negative feedback)Limits p53 activation durationHCT-116 cells [5]

    Properties

    CAS Number

    6964-62-1

    Product Name

    NSC 66811

    IUPAC Name

    7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol

    Molecular Formula

    C23H20N2O

    Molecular Weight

    340.4 g/mol

    InChI

    InChI=1S/C23H20N2O/c1-16-12-13-18-14-15-20(23(26)22(18)24-16)21(17-8-4-2-5-9-17)25-19-10-6-3-7-11-19/h2-15,21,25-26H,1H3

    InChI Key

    WEENRMPCSWFMTE-UHFFFAOYSA-N

    SMILES

    CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4

    Solubility

    Soluble in DMSO

    Synonyms

    7-(anilino(phenyl)methyl)-2-methyl-8-quinolinol
    NSC 66811
    NSC-66811
    NSC66811

    Canonical SMILES

    CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.